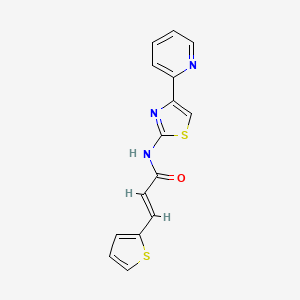

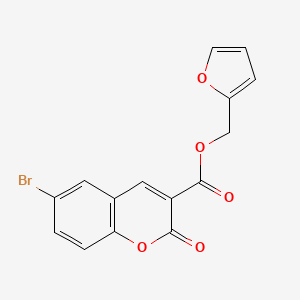

![molecular formula C23H27ClN4O5S B2528602 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride CAS No. 1327498-47-4](/img/structure/B2528602.png)

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Comprehensive Analysis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide Hydrochloride

The compound N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride is a synthetic molecule that appears to be designed for pharmacological purposes, given the presence of a benzamide moiety, which is often associated with bioactive compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and pharmacological activities, which can be used to infer potential characteristics of the compound .

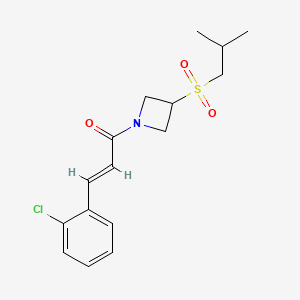

Synthesis Analysis

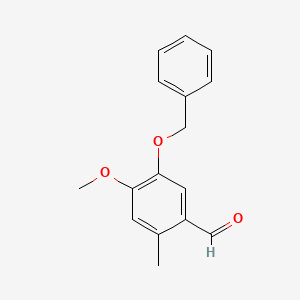

The synthesis of related benzamide derivatives typically involves the acylation of an aromatic compound with an appropriate amide. For instance, the synthesis of substituted pyrazole derivatives from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides as starting materials has been described . This process involves the reaction of the starting material with hydrazine derivatives to yield pyrazoline derivatives, which can be further modified. Such synthetic routes could potentially be adapted for the synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic methods such as NMR, MS, and IR, as well as X-ray diffraction . These techniques allow for the determination of the molecular conformation, the presence of functional groups, and the overall geometry of the compound. The structure-property relationship can be further explored using density functional theory (DFT) calculations to predict the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

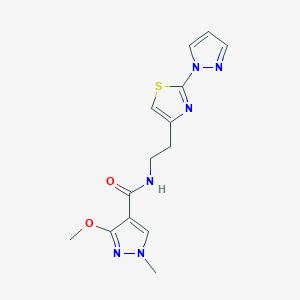

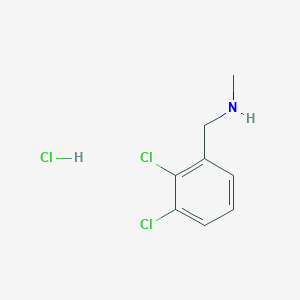

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, pyrazoline derivatives can be acetylated to yield N-acetyl analogs . The presence of a morpholine group, as seen in some related compounds, suggests the possibility of reactions involving this moiety, such as alkylation or acylation . The nitro group in the compound of interest could also undergo reduction to an amine, providing a pathway for further chemical modifications.

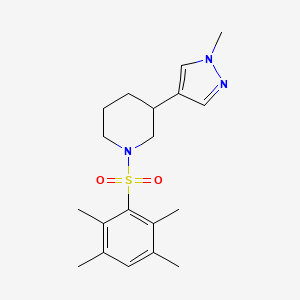

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, hydrogen bonding, and pi-pi interactions can significantly affect these properties . The pharmacological properties, such as anti-inflammatory and gastroprokinetic activities, are also determined by the molecular framework of the compound . The specific activities of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride would need to be evaluated through biological assays and compared with related compounds to determine its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Quality Control in Anticonvulsant Development

One significant application of derivatives of 1,3,4-thiadiazole, a class to which N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride belongs, is in anticonvulsant development. Researchers at the NUPh developed methods for identification, determination of impurities, and quantitative determination of a similar compound, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which showed high anticonvulsive activity. This work is crucial in the standardization and quality control of new medicinal substances (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

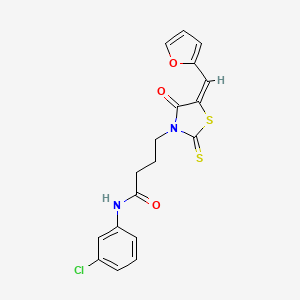

Antiviral Applications

Thiazolides, a category that includes various benzamide derivatives, have been reported to have antiviral properties, particularly against hepatitis B virus replication. The study of thiazolides and their structure-activity relationships contributes valuable insights into the development of antiviral agents (Stachulski, Pidathala, Row, Sharma, Berry, Iqbal, Bentley, Allman, Edwards, Helm, Hellier, Korba, Semple, & Rossignol, 2011).

Antibacterial Activity

Another significant application is in the field of antibacterial research. Derivatives of benzothiazole, including those similar to N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride, have shown potent antibacterial activity against Streptococcus pyogenes. This research provides important data for the development of new antibacterial agents (Gupta, 2018).

Co-crystal Synthesis

In the field of crystal engineering, the study of co-crystals of theophylline with substituted carboxylic acids, amides, and pharmaceutical ingredients reveals the structural relationship with mechanical behavior. This research is essential for understanding and optimizing the mechanical properties of pharmaceutical co-crystals (Kakkar, Bhattacharya, Reddy, & Ghosh, 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S.ClH/c1-2-32-19-5-3-6-20-21(19)24-23(33-20)26(12-4-11-25-13-15-31-16-14-25)22(28)17-7-9-18(10-8-17)27(29)30;/h3,5-10H,2,4,11-16H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNIPLJEPGRBTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one](/img/structure/B2528529.png)

![4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2528530.png)

![3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2528531.png)

![Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2528533.png)

![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528541.png)